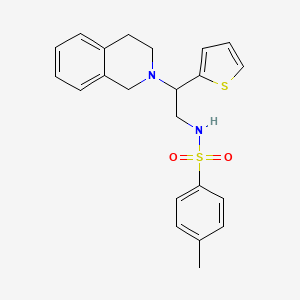

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide

Description

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a 3,4-dihydroisoquinoline core and a thiophen-2-yl substituent. The compound combines a sulfonamide group (4-methylbenzenesulfonamide) with a branched ethyl linker connecting the dihydroisoquinoline and thiophene moieties.

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S2/c1-17-8-10-20(11-9-17)28(25,26)23-15-21(22-7-4-14-27-22)24-13-12-18-5-2-3-6-19(18)16-24/h2-11,14,21,23H,12-13,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQJTQYZXXYTED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide generally involves multi-step organic reactions. The common approach includes the formation of the 3,4-dihydroisoquinoline intermediate, followed by its reaction with a thiophene derivative, and final sulfonamide formation. Specific reaction conditions such as temperature, solvents, and catalysts play crucial roles in determining the efficiency and yield of the product.

Industrial Production Methods

For industrial-scale production, processes need to be optimized for cost-effectiveness and scalability. Typically, the use of automated synthesizers and continuous flow reactors can enhance the production rate and consistency. Purification steps, including recrystallization or chromatography, are essential to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: : This compound can be oxidized to form sulfoxides and sulfones.

Reduction: : Under certain conditions, the nitro groups within the molecule can be reduced to amines.

Substitution: : The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Reagents like potassium permanganate or hydrogen peroxide are often used in oxidation reactions, whereas palladium on carbon (Pd/C) can facilitate hydrogenation for reduction reactions. Substitution reactions typically involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products from these reactions vary depending on the reaction type. Oxidation generally yields sulfoxides and sulfones, while reduction yields various amine derivatives. Substitution reactions can introduce different functional groups into the aromatic rings.

Scientific Research Applications

Structural Characteristics

The compound features a combination of isoquinoline, thiophene, and sulfonamide moieties that contribute to its pharmacological properties. The structural diversity allows for interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide exhibit significant antitumor effects. For instance, derivatives of 3,4-dihydroisoquinoline have shown promise as inhibitors of cancer cell proliferation through modulation of specific signaling pathways .

Enzyme Inhibition

The compound's ability to inhibit enzymes has been explored in various studies. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response and are often targeted in the development of anti-inflammatory drugs . The structural features facilitate binding to the active sites of these enzymes, thereby inhibiting their activity.

Neurological Applications

Compounds containing the isoquinoline structure have been investigated for their neuroprotective properties. They may modulate neurotransmitter receptors and have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The interaction with NMDA receptors has also been highlighted as a mechanism for neuroprotection .

Case Study 1: Antitumor Effects

A study demonstrated that a related compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: COX Inhibition

Research involving derivatives of this compound showed promising results as selective COX inhibitors, leading to reduced inflammation in animal models. The effectiveness was assessed using standard assays measuring prostaglandin levels .

Case Study 3: Neuroprotective Effects

In vitro studies indicated that compounds with similar structures could protect neuronal cells from oxidative stress-induced damage. This effect was attributed to their ability to scavenge free radicals and modulate cellular signaling pathways involved in survival .

Mechanism of Action

The mechanism of action for N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's binding to these targets can modulate biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, it is compared to structurally related molecules from the literature. Key comparisons include:

Structural Analogues with Dihydroisoquinoline Moieties

- Compound 5a (N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2-(2-methoxynaphthalen-1-yl)quinazolin-4-amine): Structural Differences: Contains a quinazolin-4-amine group and a 6,7-dimethoxy-dihydroisoquinoline instead of the thiophene-sulfonamide system. Synthesis: Prepared via nucleophilic substitution (Method A, 47.7% yield) . Biological Activity: Demonstrates MDR reversal activity, likely due to the quinazoline scaffold’s interaction with efflux pumps .

- GF120918 (N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide): Structural Differences: Features an acridine-carboxamide group instead of the thiophene-ethyl-sulfonamide chain. Activity: A potent P-glycoprotein inhibitor, highlighting the role of the dihydroisoquinoline-ethyl-phenyl linker in MDR modulation .

Sulfonamide Derivatives with Heterocyclic Substituents

- Compound 4k–4p (Benzothiazole-isoquinoline sulfonamides): Structural Differences: Replace thiophene with benzothiazole and lack the ethyl linker. Physical Properties: HPLC purity (90.8–94.8%), melting points (240.6–260.1°C), and high-resolution mass spectrometry (HRMS) data confirm structural integrity .

- N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide: Structural Differences: Contains an anilinopyridine group instead of dihydroisoquinoline-thiophene.

Thiophene-Containing Analogues

- Compound e ((S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate): Structural Differences: Shares the thiophen-2-yl-ethylamine motif but includes a tetrahydronaphthalene-sulfonate ester. Activity: Likely targets neurological pathways due to the tetrahydronaphthalene scaffold .

Comparative Analysis Table

Key Research Findings and Discussion

- Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution (e.g., coupling a dihydroisoquinoline-ethyl-thiophene intermediate with 4-methylbenzenesulfonyl chloride), analogous to methods in . However, direct evidence for its synthesis is lacking.

- Structure-Activity Relationships (SAR): The thiophene moiety may enhance lipophilicity and π-π stacking interactions compared to benzothiazole or quinazoline analogues . Sulfonamide groups are critical for hydrogen bonding and solubility, as seen in other sulfonamide-based MDR inhibitors .

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Compound Overview

- IUPAC Name : this compound

- Molecular Formula : C23H26N2O4S

- Molecular Weight : 458.6 g/mol

- CAS Number : 898452-61-4

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of 3,4-Dihydroisoquinoline : This is achieved through the hydrogenation of isoquinoline.

- Thiophene Attachment : Alkylation with a thiophene derivative introduces the thiophen-2-yl group.

- Sulfonamide Formation : The final step involves sulfonylation with 4-methylbenzenesulfonyl chloride under basic conditions.

This multi-step process can be optimized for industrial production using continuous flow chemistry to enhance yield and purity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit promising antitumor properties. For example, benzothiazole derivatives have shown nanomolar activity against various cancer cell lines, suggesting that structural modifications can enhance biological efficacy .

Acetylcholinesterase Inhibition

In studies focusing on Alzheimer’s disease treatment, compounds with similar structures have demonstrated significant acetylcholinesterase (AChE) inhibitory activity. For instance, related coumarin-based compounds exhibited IC50 values as low as 2.7 µM, indicating strong potential for cognitive enhancement and memory preservation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound likely binds to active sites on enzymes such as AChE, modulating their activity and influencing biochemical pathways associated with neurodegeneration.

- Receptor Interaction : It may also engage with various receptors involved in cellular signaling processes, further contributing to its therapeutic potential.

Case Studies and Research Findings

- Anticancer Studies : A series of benzothiazole derivatives were evaluated for their antitumor activity against breast cancer cell lines, revealing a structure-activity relationship that highlights the importance of specific substituents in enhancing potency .

- Neuroprotective Effects : Compounds derived from similar scaffolds have been investigated for their neuroprotective effects in models of Alzheimer's disease, demonstrating improvements in memory and cognitive function through AChE inhibition .

Data Table: Biological Activities of Related Compounds

Q & A

Basic: How can researchers optimize the synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide to achieve high purity (>95%)?

Methodological Answer:

- Key Steps :

- Coupling Reactions : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate amide bond formation between the thiophene and dihydroisoquinoline moieties .

- Solvent Selection : Employ polar aprotic solvents (e.g., dichloromethane or dimethylformamide) to dissolve intermediates effectively and improve reaction homogeneity .

- Purification : Utilize column chromatography followed by recrystallization in methanol or ethanol to isolate the product. Confirm purity via HPLC (>95%) and structural integrity via H NMR (e.g., characteristic sulfonamide proton at δ 2.5–3.5 ppm) .

Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- H NMR to confirm thiophene protons (δ 6.5–7.5 ppm) and dihydroisoquinoline aromatic protons (δ 7.0–8.0 ppm) .

- C NMR to verify sulfonamide carbonyl (δ 165–170 ppm) and methylbenzenesulfonamide methyl group (δ 20–22 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect the molecular ion peak [M+H] and fragment ions (e.g., loss of the sulfonamide group) .

- X-ray Crystallography : For resolving stereochemical ambiguities, particularly if chiral centers are present in the dihydroisoquinoline or thiophene moieties .

Advanced: How can researchers design experiments to identify biological targets (e.g., enzymes or receptors) for this compound?

Methodological Answer:

- Target Screening :

- Enzyme Assays : Use recombinant human enzymes (e.g., nitric oxide synthase isoforms: iNOS, eNOS, nNOS) to test inhibition via radioactive C-arginine conversion assays. IC values can quantify potency .

- Receptor Binding Studies : Perform competitive binding assays with fluorescently labeled ligands (e.g., SPR spectroscopy) to assess affinity for GPCRs or kinase domains .

- Cellular Assays :

- Measure downstream effects (e.g., NO production in macrophages for iNOS inhibition) using Griess reagent .

- Use siRNA knockdowns or CRISPR-Cas9 to validate target specificity in cell lines .

Advanced: How should researchers address contradictory data in biological activity studies (e.g., conflicting IC50_{50}50 values across assays)?

Methodological Answer:

- Assay Validation :

- Reproducibility : Repeat assays in triplicate under standardized conditions (pH, temperature, cofactors).

- Orthogonal Methods : Cross-validate using SPR (binding affinity) and functional assays (e.g., cAMP accumulation for GPCR targets) .

- Data Analysis :

- Apply statistical tools (e.g., ANOVA) to identify outliers.

- Consider differences in assay systems (e.g., cell-free vs. cell-based assays) that may alter compound bioavailability .

Basic: What strategies are recommended for improving solubility and stability in pharmacological studies?

Methodological Answer:

- Solubility Enhancement :

- Stability Testing :

- Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC.

- Store lyophilized samples at -80°C to prevent hydrolysis of the sulfonamide group .

Advanced: How can computational methods guide the rational design of derivatives with enhanced potency?

Methodological Answer:

- Molecular Docking :

- Use AutoDock Vina to model interactions between the compound’s sulfonamide group and active sites (e.g., iNOS heme pocket) .

- Optimize substituents on the thiophene ring to improve hydrogen bonding with residues like Trp372 in nNOS .

- QSAR Modeling :

- Develop regression models correlating logP values with IC data to predict bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.